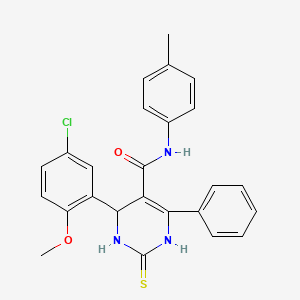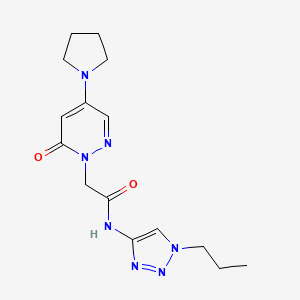![molecular formula C21H16N2O4 B4065315 3-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-propanone](/img/structure/B4065315.png)
3-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-propanone
Vue d'ensemble
Description
3-(dibenzo[b,d]furan-3-ylamino)-1-(4-nitrophenyl)-1-propanone, also known as DBFNO, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Photosensitive Protecting Groups
Photosensitive Protecting Groups — A Review : This paper reviews the utilization of photosensitive protecting groups, including compounds like 2-nitrobenzyl and 3-nitrophenyl, which share some structural motifs with the compound of interest. These groups are instrumental in synthetic chemistry due to their ability to be removed by light, providing a controlled method for protecting and deprotecting reactive sites in molecules during synthesis processes. Such technologies hold promise for future developments in the field (B. Amit, U. Zehavi, A. Patchornik, 1974).
LC-MS/MS Study of Degradation Processes
LC-MS/MS study of the degradation processes of nitisinone and its by-products : This study examines the stability and degradation pathways of nitisinone, highlighting the use of liquid chromatography coupled with mass spectrometry (LC-MS/MS) for analyzing stability and identifying degradation products of complex organic compounds. Understanding such degradation processes is crucial for assessing the environmental impact and stability of pharmaceuticals and chemicals (Hanna Barchańska et al., 2019).
Environmental Characteristics of Polychlorinated Compounds
Mechanisms for formation, chlorination, dechlorination and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) : This review focuses on the environmental behavior of PCDD/Fs, detailing their formation, persistence, and breakdown in the environment. Such studies are relevant for understanding the environmental fate of complex organic compounds, including how they might degrade or persist in various conditions (M. Altarawneh et al., 2009).
Analytical Methods for Antioxidant Activity
Analytical Methods Used in Determining Antioxidant Activity A Review
: This paper reviews various analytical techniques for assessing antioxidant activity, highlighting the importance of spectroscopy and chromatography in analyzing complex organic compounds. Such methods are essential for evaluating the potential health benefits and chemical properties of pharmaceuticals and nutraceuticals (I. Munteanu, C. Apetrei, 2021).
Propriétés
IUPAC Name |
3-(dibenzofuran-3-ylamino)-1-(4-nitrophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-19(14-5-8-16(9-6-14)23(25)26)11-12-22-15-7-10-18-17-3-1-2-4-20(17)27-21(18)13-15/h1-10,13,22H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLUIKOMVDIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NCCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7,7-trimethyl-N-(3-nitrophenyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4065235.png)
![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4065242.png)
![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-2-methyl-N,4-diphenyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4065250.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N'-(1-ethyl-1H-1,2,4-triazol-3-yl)urea](/img/structure/B4065266.png)
![4-methoxy-6-[4-(pyrrolidin-1-ylcarbonyl)phenyl]pyrimidine](/img/structure/B4065276.png)

![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)butanamide](/img/structure/B4065284.png)
![(1S*,6R*)-9-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B4065293.png)
![ethyl {1-[(3-chloro-1-benzothien-2-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4065309.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B4065334.png)
![N-{2-[(2-methoxyphenyl)amino]-2-phenylethyl}-4-methylbenzenesulfonamide](/img/structure/B4065335.png)
![1-benzoyl-4-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl}piperazine](/img/structure/B4065342.png)